molecular formula C14H18ClF2N3OS B1250787 Nepicastat Hydrochloride CAS No. 177645-08-8

Nepicastat Hydrochloride

Cat. No.: B1250787
CAS No.: 177645-08-8
M. Wt: 349.8 g/mol
InChI Key: AILBEJJAAWNNIR-XRIOVQLTSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Neuropharmacology and Enzyme Inhibition

In the field of neuropharmacology, which focuses on how drugs affect the nervous system, nepicastat (B1663631) serves as a prime example of an enzyme inhibitor. By blocking the action of DBH, nepicastat alters the balance of catecholamines, leading to an increase in dopamine (B1211576) levels and a decrease in norepinephrine (B1679862) levels in both the central and peripheral nervous systems. nih.govpatsnap.com This modulation of neurotransmitter systems is of great interest to researchers studying conditions where an imbalance of these neurochemicals is implicated. The specificity of nepicastat for DBH, with negligible affinity for other enzymes and neurotransmitter receptors, makes it a precise instrument for investigating the downstream effects of DBH inhibition. nih.govselleckchem.com

Nepicastat hydrochloride is a potent inhibitor of both bovine and human dopamine-β-hydroxylase, with IC50 values of 8.5 nM and 9.0 nM, respectively. selleckchem.commedchemexpress.comapexbt.com The IC50 value represents the concentration of an inhibitor required to block 50% of the enzyme's activity, indicating a high degree of potency.

Significance of Dopamine Beta-Hydroxylase (DBH) Inhibition in Biological Systems Research

The inhibition of dopamine beta-hydroxylase is a significant area of research because of the crucial roles that its substrate, dopamine, and its product, norepinephrine, play in a wide array of biological functions. patsnap.com Norepinephrine is a key neurotransmitter in the sympathetic nervous system, which is involved in the "fight or flight" response, and it also plays a role in attention, arousal, and mood regulation in the brain. patsnap.com Dopamine is central to the brain's reward system, motor control, and motivation. mdpi.com

By inhibiting DBH, researchers can investigate the consequences of reducing norepinephrine synthesis while simultaneously increasing the availability of dopamine. This has been particularly relevant in studies related to conditions such as post-traumatic stress disorder (PTSD) and cocaine dependence. wikipedia.org In preclinical models of PTSD, nepicastat has been shown to decrease the persistence of traumatic memories and reduce anxiety-like behavior. nih.gov In the context of cocaine dependence, research has explored how altering the dopamine-norepinephrine balance with nepicastat might reduce the reinforcing properties of the drug. nih.govnih.gov Studies in rats have shown that nepicastat can attenuate cocaine-seeking behavior. nih.gov However, a Phase 2 clinical trial for PTSD did not find nepicastat to be effective in relieving symptoms compared to a placebo. wikipedia.orgmedkoo.com

The following table summarizes the effects of nepicastat on neurotransmitter levels as observed in preclinical research:

Animal Model Tissue/Fluid Effect on Dopamine Effect on Norepinephrine Reference
Spontaneously Hypertensive RatsArtery, Left Ventricle, Cerebral CortexIncreasedDecreased nih.gov
Beagle DogsPlasma646% Increase52% Decrease nih.gov
Beagle DogsArtery, Left Ventricle, Cerebral CortexIncreasedDecreased apexbt.com
MiceBrainNot Significantly AlteredReduced in Amygdala and Prefrontal Cortex escholarship.org
RatsMedial Prefrontal CortexIncreasedReduced nih.gov

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

177645-08-8

Molecular Formula

C14H18ClF2N3OS

Molecular Weight

349.8 g/mol

IUPAC Name

4-(aminomethyl)-3-[(2S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl]-1H-imidazole-2-thione;hydrate;hydrochloride

InChI

InChI=1S/C14H15F2N3S.ClH.H2O/c15-9-3-8-4-10(1-2-12(8)13(16)5-9)19-11(6-17)7-18-14(19)20;;/h3,5,7,10H,1-2,4,6,17H2,(H,18,20);1H;1H2/t10-;;/m0../s1

InChI Key

AILBEJJAAWNNIR-XRIOVQLTSA-N

Isomeric SMILES

C1CC2=C(C[C@H]1N3C(=CNC3=S)CN)C=C(C=C2F)F.O.Cl

Canonical SMILES

C1CC2=C(CC1N3C(=CNC3=S)CN)C=C(C=C2F)F.O.Cl

Synonyms

5-aminomethyl-1-(5,7-difluoro-1,2,3,4-tetrahydronaphth-2-yl)-1,3-dihydroimidazole-2-thione
nepicastat
RS 25560-197
RS-25560-197

Origin of Product

United States

Mechanistic Elucidation of Dopamine Beta Hydroxylase Inhibition by Nepicastat Hydrochloride Monohydrate

Enzymatic Target Selectivity and Inhibitory Potency Research

Nepicastat (B1663631) exhibits a high degree of selectivity and potent inhibitory action against dopamine (B1211576) beta-hydroxylase. Research has demonstrated its concentration-dependent inhibition of both bovine and human DBH, with very similar half-maximal inhibitory concentrations (IC50). nih.govmedchemexpress.com Specifically, the IC50 for bovine DBH is approximately 8.5 nM, and for human DBH, it is around 9.0 nM. nih.govmedchemexpress.com This high potency distinguishes it from other DBH inhibitors, such as disulfiram (B1670777), which has an IC50 of approximately 1000 nM. nih.gov

Further studies have underscored the remarkable selectivity of nepicastat. It has been shown to have negligible affinity for a wide array of other enzymes and neurotransmitter receptors at concentrations up to and exceeding 10 µM. nih.govsigmaaldrich.com This includes twelve other enzymes and thirteen different neurotransmitter receptors, highlighting its focused mechanism of action and minimizing off-target effects. nih.govsigmaaldrich.com The R-enantiomer of nepicastat is reported to be about two to three times less potent in its inhibitory action on DBH. nih.gov

Table 1: Inhibitory Potency and Selectivity of Nepicastat

Target Enzyme/Receptor Species IC50 / Affinity
Dopamine Beta-Hydroxylase Bovine 8.5 ± 0.8 nM nih.gov
Dopamine Beta-Hydroxylase Human 9.0 ± 0.8 nM nih.gov
Other Enzymes (12 tested) - >10 µM nih.govsigmaaldrich.com
Neurotransmitter Receptors (13 tested) - >10 µM nih.govsigmaaldrich.com

Catecholamine Homeostasis Modulation Studies

By inhibiting DBH, nepicastat directly alters the balance of catecholamines, primarily decreasing the synthesis of norepinephrine (B1679862) and leading to an accumulation of its precursor, dopamine. This shift in catecholamine levels has been observed in both central and peripheral tissues in various animal models. wikipedia.org

Noradrenergic Neurotransmission Dynamics

The primary consequence of DBH inhibition by nepicastat is a reduction in norepinephrine levels. Studies using microdialysis in freely moving rats have shown that nepicastat administration leads to a decrease in noradrenaline release in key brain regions such as the medial prefrontal cortex and the nucleus accumbens. nih.gov This reduction in norepinephrine synthesis and release is believed to remove the inhibitory feedback mediated by α2-adrenoceptors on noradrenergic neurons. nih.gov This disinhibition can, in turn, influence the release of other neurotransmitters, including dopamine.

Dopaminergic System Activity Investigations

The inhibition of dopamine's conversion to norepinephrine logically leads to an increase in dopamine levels. Research has confirmed this effect, showing that nepicastat administration increases dopamine content in the brain. nih.gov Specifically, microdialysis studies have revealed a significant increase in dopamine release in the medial prefrontal cortex, though not in the nucleus accumbens. nih.gov Furthermore, nepicastat has been observed to markedly potentiate the increase in extracellular dopamine in the medial prefrontal cortex induced by psychostimulants like cocaine and amphetamine. nih.gov This suggests that by blocking DBH, nepicastat not only increases basal dopamine levels in certain brain regions but also amplifies the dopaminergic effects of other substances. The elevation of extracellular dopamine by nepicastat is suppressed by the α2-adrenoceptor agonist clonidine, supporting the hypothesis that the effect is mediated by the removal of noradrenergic inhibitory control. nih.gov

Dopamine-Norepinephrine Ratio Perturbations

The dual effect of nepicastat—decreasing norepinephrine and increasing dopamine—results in a significant perturbation of the dopamine-to-norepinephrine ratio. This has been consistently demonstrated in a dose-dependent manner across different tissues and animal species. Administration of nepicastat in spontaneously hypertensive rats and beagle dogs produced dose-dependent decreases in noradrenaline content and increases in dopamine content, leading to a marked increase in the dopamine/noradrenaline ratio in arteries (mesenteric or renal), the left ventricle, and the cerebral cortex. nih.gov For instance, at the highest doses studied, tissue noradrenaline decreases were substantial in both rats and dogs. nih.gov In a study on rats, a 30 mg/kg oral dose of nepicastat led to a significant increase in the dopamine/norepinephrine tissue ratio in the left ventricle, kidney, and adrenal glands at 4 and 8 hours post-administration. nih.govresearchgate.net

Table 2: Effect of Nepicastat on Catecholamine Levels and Ratio in Rat Medial Prefrontal Cortex Tissue

Treatment (50 mg/kg) Noradrenaline (pg/mg tissue) Dopamine (pg/mg tissue)
Vehicle 319.0 ± 13.2 66.2 ± 3.6
Nepicastat 178.0 ± 7.3* 133.4 ± 12.5*

*P < 0.001 versus vehicle. Data from a study by Devoto et al. researchgate.net

Preclinical Pharmacological Research Paradigms of Nepicastat Hydrochloride Monohydrate

Cardiovascular System Research Applications

The overactivation of the sympathetic nervous system is a known factor in the pathophysiology of cardiovascular disorders such as hypertension and congestive heart failure. nih.govnih.gov Nepicastat's ability to modulate sympathetic tone by inhibiting norepinephrine (B1679862) synthesis has made it a subject of extensive preclinical investigation in cardiovascular models. nih.govbiorxiv.org

Preclinical research has consistently demonstrated nepicastat's role in regulating the sympathetic nervous system by altering catecholamine levels. As a selective inhibitor of dopamine-β-hydroxylase (IC50 = 9.0 +/- 0.8 nM for human DBH), it directly curtails the conversion of dopamine (B1211576) to norepinephrine. nih.govmedchemexpress.com

Studies in spontaneously hypertensive rats (SHRs) and beagle dogs have shown dose-dependent effects on catecholamine content in cardiovascular tissues and the brain. nih.gov In SHRs, administration of nepicastat (B1663631) led to significant decreases in norepinephrine content and increases in dopamine content in the mesenteric artery, left ventricle, and cerebral cortex. nih.gov Similar, more pronounced effects were observed in beagle dogs. nih.gov For instance, at the highest doses studied, nepicastat decreased tissue norepinephrine in the artery, left ventricle, and cerebral cortex by 47%, 35%, and 42% respectively in SHRs, and by 88%, 91%, and 96% in dogs. nih.govnih.gov

Further research in rats detailed the impact on the adrenal glands, a key site of catecholamine synthesis. A single oral dose of nepicastat reduced DBH activity in the adrenals by 93% after 4 hours and 80% after 8 hours. nih.govresearchgate.net This enzyme inhibition was accompanied by significant reductions in norepinephrine and epinephrine (B1671497) levels and a marked increase in dopamine levels and the dopamine/norepinephrine tissue ratio in the adrenal glands, left ventricle, and kidneys. nih.govresearchgate.net These findings confirm that nepicastat produces a gradual and effective modulation of the sympathetic nervous system by directly inhibiting norepinephrine biosynthesis. nih.govnih.gov

Table 1: Effect of Nepicastat on Tissue Catecholamine Levels in Animal Models
Animal ModelTissueParameterEffect of Nepicastat
Spontaneously Hypertensive Rats (SHRs)Mesenteric ArteryNorepinephrine Decrease47%
Left VentricleNorepinephrine Decrease35%
Cerebral CortexNorepinephrine Decrease42%
Beagle DogsRenal ArteryNorepinephrine Decrease88%
Left VentricleNorepinephrine Decrease91%
Cerebral CortexNorepinephrine Decrease96%
Wistar RatsAdrenal GlandsDBH Activity ReductionUp to 93%
Left VentricleNorepinephrine Reduction24.5% (5.3 to 4.0 nmol/g)

Nepicastat's modulation of the sympathetic nervous system translates into significant hemodynamic effects in animal models of hypertension. In conscious, unrestrained, telemetry-implanted spontaneously hypertensive rats (SHRs), long-term administration of nepicastat produced dose-dependent decreases in mean arterial blood pressure. nih.gov Notably, these antihypertensive effects were not associated with reflex tachycardia, a common compensatory response to blood pressure reduction. nih.gov

In anesthetized SHRs, nepicastat administration was shown to significantly decrease renal vascular resistance by 38%, with a trend towards an increased renal blood flow. nih.gov Acute and chronic administration in SHRs consistently decreased systolic blood pressure. biorxiv.orgbiorxiv.org For example, a study demonstrated that nepicastat treatment reduced systolic blood pressure from a baseline of over 180 mmHg to below 150 mmHg within two hours of administration, an effect that was sustained for up to 12 hours. biorxiv.org In pithed SHRs, nepicastat attenuated the pressor and positive chronotropic (heart rate increasing) responses to preganglionic sympathetic nerve stimulation. nih.gov Furthermore, in normal dogs, nepicastat blunted the increase in heart rate and blood pressure typically induced by tyramine, a compound that triggers norepinephrine release. nih.gov

Table 2: Hemodynamic Effects of Nepicastat in Spontaneously Hypertensive Rats (SHRs)
Animal ModelParameterFinding
Conscious, Telemetry-Implanted SHRsMean Arterial Blood Pressure (MABP)Dose-dependent decrease (Peak decrease of 42 mm Hg)
Conscious, Telemetry-Implanted SHRsHeart RateNo reflex tachycardia observed
Anesthetized SHRsRenal Vascular Resistance38% decrease
Pithed SHRsResponse to Sympathetic Nerve StimulationAttenuation of pressor and chronotropic responses

Research in preclinical models of heart failure indicates that nepicastat may prevent the progression of cardiac dysfunction and adverse remodeling. A key study was conducted in dogs with moderate chronic heart failure induced by coronary microembolization. nih.gov In this placebo-controlled investigation, dogs treated with a low dose of nepicastat showed a prevention of progressive left ventricular (LV) dysfunction and remodeling over a three-month period. nih.gov

Specifically, while the placebo group experienced a decrease in Left Ventricular Ejection Fraction (LVEF) and an increase in LV end-diastolic and end-systolic volumes, the low-dose nepicastat group showed no such deterioration; LVEF was unchanged, and the progressive increases in LV volumes were halted. nih.gov This therapeutic effect was linked to the normalization of cardiac norepinephrine levels. The study found that the low dose of nepicastat reduced elevated transmyocardial norepinephrine concentrations back toward normal levels. nih.gov In a separate study involving spontaneously hypertensive rats, nepicastat administration was also found to decrease the intraventricular septal thickness, suggesting a beneficial effect on cardiac hypertrophy. biorxiv.orgbiorxiv.org

Table 3: Effects of Nepicastat on Myocardial Function and Remodeling in Dogs with Chronic Heart Failure
ParameterPlacebo Group (3 Months)Low-Dose Nepicastat Group (3 Months)
Left Ventricular Ejection Fraction (LVEF)DecreasedUnchanged
LV End-Diastolic VolumeIncreasedNo ongoing increase
LV End-Systolic VolumeIncreasedNo ongoing increase
Transmyocardial Norepinephrine (tNEPI)Remained high (86+/-20 pg/mL)Reduced toward normal (28+/-4 pg/mL)

Neurobiological and Behavioral Research Applications

Nepicastat's ability to cross the blood-brain barrier and modulate central catecholamine systems has prompted research into its effects on neurobiological and behavioral processes, particularly those related to addiction. medchemexpress.comnih.gov

The neurochemical systems of dopamine and norepinephrine are critically involved in the reinforcing effects of psychostimulants and the mechanisms of relapse. nih.govnih.gov By inhibiting DBH, nepicastat not only reduces norepinephrine levels but also increases dopamine availability in specific brain regions like the medial prefrontal cortex, which can influence drug-seeking behaviors. nih.govnih.gov

Preclinical studies in rats have demonstrated that nepicastat can attenuate multiple facets of cocaine-seeking behavior. nih.govnih.gov A key finding is that nepicastat significantly reduces the "breakpoint" for cocaine self-administration on a progressive ratio schedule of reinforcement. nih.gov This indicates a reduction in the motivation to work for cocaine infusions. nih.gov Crucially, this effect appeared to be selective for the drug reward, as nepicastat did not reduce breakpoint responding for natural rewards like food pellets or sucrose. nih.gov

Furthermore, nepicastat has been shown to be effective in preclinical models of relapse. nih.govnih.gov It successfully attenuates the reinstatement of cocaine-seeking behavior that is triggered by various stimuli, including drug-associated cues, stressors (like a footshock), and pharmacological triggers (like the α2-adrenergic antagonist yohimbine). nih.govnih.gov Research using microdialysis in rats revealed that nepicastat reduces norepinephrine release in both the medial prefrontal cortex (mPFC) and the nucleus accumbens (NAc). nih.govnih.gov It also increases dopamine release in the mPFC, but not the NAc, and potentiates dopamine accumulation in the mPFC following cocaine or amphetamine administration. nih.govnih.gov These findings suggest that nepicastat's ability to reduce reinforced drug-seeking and relapse-like behaviors may be mediated by its distinct effects on catecholamine signaling in corticostriatal circuits. nih.govnih.gov

Table 4: Effects of Nepicastat on Cocaine-Seeking Behaviors in Rats
Behavioral ParadigmTriggerEffect of Nepicastat
Progressive Ratio Self-AdministrationN/A (Motivation to work for drug)Significantly lowered breakpoint for cocaine
Reinstatement of Drug-SeekingDrug-Associated CuesAttenuated seeking behavior
Reinstatement of Drug-SeekingStress (Footshock)Eliminated seeking behavior
Reinstatement of Drug-SeekingPharmacological Stressor (Yohimbine)Eliminated seeking behavior

Addiction-Related Behavioral Phenotype Modulation

Relapse-Related Behavioral Reinstatement Studies

Nepicastat, a selective inhibitor of dopamine β-hydroxylase (DβH), has been investigated for its potential to mitigate relapse-like behaviors in preclinical models of cocaine addiction. Research indicates that by blocking the synthesis of norepinephrine (NE), nepicastat can attenuate the reinstatement of cocaine-seeking behavior triggered by various stimuli. nih.gov

In preclinical studies, nepicastat has been shown to significantly lower the breakpoint for cocaine self-administration on a progressive ratio schedule, suggesting a reduction in the reinforcing properties of the drug under high-effort conditions. nih.govnih.gov Furthermore, it effectively attenuates the reinstatement of cocaine-seeking induced by drug-associated cues, stress (as modeled by footshock), and pharmacological stressors like yohimbine. nih.govnih.gov These findings are significant because norepinephrine is known to be crucial for mediating the reinstatement of cocaine-seeking elicited by these different inducers. nih.gov The ability of nepicastat to reduce reinforced cocaine seeking as well as attenuate relapse across cue, stress, and drug-primed modalities, while not affecting seeking for natural rewards like sucrose, highlights its potential as a targeted pharmacotherapy. nih.gov

Table 1: Effects of Nepicastat on Cocaine-Seeking Behaviors and Reinstatement

Behavioral Paradigm Inducer Effect of Nepicastat Finding
Progressive Ratio Cocaine Significantly lowered the breakpoint for cocaine self-administration. nih.govnih.gov
Reinstatement Drug-Associated Cues Attenuated cue-induced reinstatement of active lever pressing. nih.govnih.gov
Reinstatement Stress (Footshock) Attenuated footshock-induced reinstatement of cocaine-seeking. nih.govnih.gov
Reinstatement Pharmacological Stressor (Yohimbine) Attenuated yohimbine-induced reinstatement of cocaine-seeking. nih.govnih.gov
Reinstatement Drug Prime (Cocaine) Blocks cocaine-primed reinstatement of cocaine-seeking. nih.gov

Data derived from studies in rodent models. nih.govnih.gov

Discriminative Stimulus Property Interactions in Preclinical Models

The interaction of nepicastat with the interoceptive cues of cocaine has been explored using drug discrimination paradigms. In these models, animals are trained to recognize the internal state produced by a specific drug. Research has shown that pretreatment with nepicastat can modulate the discriminative stimulus effects of cocaine. nih.gov

Specifically, a drug discrimination study found that nepicastat produced a leftward shift in the cocaine dose-response function. nih.gov This suggests that inhibiting DβH with nepicastat enhances the perceived internal effects of cocaine, making lower doses feel like higher ones. The study also revealed that nepicastat could confer cocaine-like stimulus effects to reboxetine, a selective norepinephrine transporter inhibitor. nih.gov These findings imply that the pharmacological inhibition of DβH by nepicastat functionally augments the interoceptive stimulus effects of cocaine, which may be due to an increase in dopamine release from noradrenergic terminals. nih.gov

Behavioral Sensitization Processes

The influence of nepicastat on behaviors related to sensitization has been evaluated through locomotor activity studies in novel environments. Novelty-induced locomotion is often used as a measure to assess exploratory behavior and can be related to behavioral sensitization processes. In one study, the dose-dependent effects of nepicastat on novelty-induced locomotor activity were assessed. nih.gov It was found that nepicastat blunted the exploratory activity of rats in a novel environment, but only at the highest tested dose. nih.gov This suggests that at doses effective in reducing cocaine-seeking, nepicastat has minimal impact on general exploratory behavior, indicating a degree of specificity in its action against drug-related behaviors rather than a general suppression of activity. nih.gov

Stress-Related Disorder Models and Memory Processing

Traumatic Contextual Memory Persistence Research

Nepicastat has been examined in preclinical models of post-traumatic stress disorder (PTSD) for its effects on the persistence of traumatic memories. nih.govnih.gov In a mouse model where PTSD is induced via a specific protocol, treatment with nepicastat resulted in a significant decrease in freezing behavior upon re-exposure to the traumatic context. nih.govnih.gov Freezing is a common behavioral measure of fear and traumatic memory in rodents. The reduction in this behavior suggests that nepicastat interferes with the processes underlying the formation, consolidation, retrieval, or expression of traumatic contextual memories. nih.gov By weakening the persistence of these memories, nepicastat may help to alleviate the symptoms associated with PTSD. nih.govnih.gov

Anxiety-Like Behavioral Assessments

The anxiolytic potential of nepicastat has been evaluated using standard preclinical tests for anxiety-like behavior. The elevated plus maze, a test based on the conflict between a rodent's natural tendency to explore a new environment and its aversion to open, elevated spaces, is a widely used method for this assessment. nih.gov

In a study involving a mouse model of PTSD, animals treated with nepicastat showed a significant increase in the time spent in the open arms and the number of entries into the open arms of the elevated plus maze compared to vehicle-treated controls. nih.gov This behavioral profile is consistent with a decrease in anxiety-like behavior. nih.gov These findings suggest that the therapeutic effects of nepicastat in stress-related disorder models may be mediated, in part, by its ability to reduce anxiety. nih.gov

Hippocampal Gene Expression Modulation (e.g., Npas4, Bdnf)

To explore the molecular mechanisms underlying its effects on traumatic memory, research has investigated nepicastat's impact on gene expression within the hippocampus, a brain region critical for memory formation. Studies have focused on activity-dependent genes such as Neuronal PAS Domain Protein 4 (Npas4) and Brain-Derived Neurotrophic Factor (Bdnf), which are known to play roles in synaptic plasticity and memory. nih.govnih.gov

In mice subjected to a PTSD induction protocol and treated with nepicastat, a significant increase in the mRNA expression of both Npas4 and Bdnf was observed in the hippocampus. nih.govnih.gov This upregulation of genes crucial for neuronal plasticity and memory regulation may be a key mechanism through which nepicastat contributes to the development of a weaker traumatic contextual memory. nih.govnih.gov

Table 2: Effects of Nepicastat in a Preclinical PTSD Model

Measurement Category Specific Metric Effect of Nepicastat Implication
Traumatic Memory Freezing Behavior (%) Decrease in traumatic contextual memory persistence. nih.govnih.gov
Anxiety-Like Behavior Time in Open Arms (Elevated Plus Maze) Decrease in anxiety-like behavior. nih.gov
Anxiety-Like Behavior Entries in Open Arms (Elevated Plus Maze) Decrease in anxiety-like behavior. nih.gov
Hippocampal Gene Expression Npas4 mRNA Potential mechanism for weakening traumatic memory. nih.govnih.gov
Hippocampal Gene Expression Bdnf mRNA Potential mechanism for weakening traumatic memory. nih.govnih.gov

Data derived from a mouse model of PTSD. nih.govnih.gov

Central Catecholamine Release and Circuitry Studies

Nepicastat's primary mechanism of action, the inhibition of DBH, directly alters the balance of dopamine and norepinephrine in the central nervous system. By blocking the conversion of dopamine to norepinephrine, nepicastat leads to a decrease in norepinephrine levels and a subsequent increase in dopamine levels in specific brain regions.

Prefrontal Cortex Dopamine Efflux Dynamics

Microdialysis studies in freely moving rats have demonstrated that nepicastat administration significantly impacts catecholamine levels in the medial prefrontal cortex (mPFC). Systemic administration of nepicastat has been shown to increase extracellular dopamine levels in the mPFC. drugbank.com One study reported that nepicastat alone increased extracellular dopamine in the mPFC to approximately 250% of the basal level. nih.gov

Furthermore, nepicastat has been observed to potentiate the effects of psychostimulants on dopamine release in this region. When administered in combination with cocaine, nepicastat markedly enhanced the cocaine-induced accumulation of extracellular dopamine in the mPFC. drugbank.comnih.gov This synergistic effect is believed to result from the removal of the inhibitory influence of norepinephrine on dopamine release, a mechanism mediated by alpha-2 adrenoceptors. nih.gov In rats with noradrenergic denervation of the mPFC, the dopamine-enhancing effect of nepicastat was significantly attenuated, highlighting the critical role of noradrenergic terminals in this process. nih.govnih.gov

Table 1: Effect of Nepicastat on Extracellular Dopamine in the Medial Prefrontal Cortex (mPFC) of Rats

Treatment Group Peak Increase in Extracellular Dopamine (% of Basal Level)
Nepicastat alone ~250%
Nepicastat + Cocaine ~1100%
Nepicastat in noradrenergic denervated rats Slight, non-significant increase
Nepicastat + Cocaine in noradrenergic denervated rats ~250%

Data sourced from studies utilizing in vivo microdialysis in rats. nih.gov

Nucleus Accumbens Neurotransmitter Studies

In contrast to its effects in the prefrontal cortex, nepicastat does not appear to significantly alter dopamine release in the nucleus accumbens. drugbank.comnih.gov Microdialysis studies have consistently shown that while nepicastat effectively reduces norepinephrine levels in the nucleus accumbens, it does not lead to a corresponding increase in extracellular dopamine in this brain region. drugbank.com This regional selectivity is a key feature of nepicastat's neurochemical profile and suggests a differential regulation of dopamine release by norepinephrine in the prefrontal cortex versus the nucleus accumbens.

Alpha-2 Adrenoceptor System Involvement

The mechanism by which nepicastat increases dopamine release in the prefrontal cortex is intricately linked to the alpha-2 adrenoceptor system. drugbank.com Norepinephrine, acting on presynaptic alpha-2 autoreceptors on noradrenergic terminals, and on alpha-2 heteroreceptors on dopaminergic terminals, typically serves as a brake on both norepinephrine and dopamine release. By inhibiting norepinephrine synthesis, nepicastat reduces the activation of these inhibitory alpha-2 adrenoceptors. drugbank.com This disinhibition is thought to be a primary driver of the observed increase in dopamine efflux in the mPFC. drugbank.comnih.gov

The involvement of the alpha-2 adrenoceptor system is further supported by findings that the administration of an alpha-2 adrenoceptor agonist, such as clonidine, can suppress the increase in extracellular dopamine produced by nepicastat, both when given alone and in combination with psychostimulants. drugbank.com

Exploratory Pharmacological Investigations

Beyond its primary effects on the catecholaminergic system, some research has begun to explore other potential pharmacological activities of nepicastat.

Cholinesterase Activity Modulation Research

Intriguing preliminary research has suggested that nepicastat may interact with the cholinergic system by inhibiting acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine (B1216132). nih.gov An in vitro study investigating this interaction found that nepicastat exerted a concentration-dependent inhibitory effect on AChE activity.

Table 2: In Vitro Acetylcholinesterase (AChE) Inhibition by Nepicastat

Nepicastat Concentration Percentage of AChE Inhibition
0.01 mg/mL 21.711%
1 mg/mL 28.343%

Data from in vitro spectrophotometric analysis. nih.gov

While the observed inhibitory potency is modest compared to established AChE inhibitors, this finding opens a new avenue for understanding the complete pharmacological profile of nepicastat. nih.gov The potential interplay between its effects on catecholamine and acetylcholine systems warrants further investigation.

Antimicrobial Activity Screenings

Nepicastat has undergone preliminary in vitro screenings to determine its potential as an antimicrobial agent. These investigations have revealed that the compound possesses a modest and strain-dependent antimicrobial potency. nih.gov The mechanism underlying Nepicastat's antibacterial action has not been fully elucidated, but it is hypothesized that it may involve the inhibition of bacterial membrane-associated proteins or oxidoreductases, similar to its inhibitory effects on enzymatic pathways in mammals. nih.gov

Screenings were conducted against a panel of both Gram-positive and Gram-negative bacteria. The test microorganisms included Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 15442), Staphylococcus aureus (ATCC 6538), and Enterococcus faecalis (ATCC 29212). nih.gov

The research findings indicate that Staphylococcus aureus was the most sensitive strain to Nepicastat, with a minimum inhibitory concentration (MIC) recorded at 64 µg/mL. nih.gov In contrast, other bacteria, notably the multidrug-resistant Pseudomonas aeruginosa, were not susceptible to the compound. nih.gov The observed antimicrobial effect was characterized as weak, particularly when compared to established antibiotics like ciprofloxacin. nih.gov Further research has been suggested to explore its activity against a broader range of microorganisms, including fungi, and to determine its efficacy under in vivo conditions. nih.gov

Interactive Table: Antimicrobial Activity of Nepicastat

Bacterial StrainTypeMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus (ATCC 6538)Gram-positive64
Enterococcus faecalis (ATCC 29212)Gram-positive>128
Escherichia coli (ATCC 25922)Gram-negative>128
Pseudomonas aeruginosa (ATCC 15442)Gram-negative>128

Antineoplastic Activity in Murine Tumor Models

As of the current available scientific literature, there are no published preclinical studies detailing the evaluation of Nepicastat hydrochloride monohydrate's antineoplastic activity specifically within murine tumor models. While the compound has been extensively studied for its role as a dopamine β-hydroxylase inhibitor in other therapeutic contexts, its potential as an anti-cancer agent in vivo has not been reported in dedicated animal cancer model studies. nih.gov

A review of existing research, including patent literature, indicates a lack of reported in vivo data for Nepicastat's anticancer effects. nih.gov Therefore, detailed findings, data tables, or discussion regarding its efficacy, mechanism of action, or effects on tumor progression and metastasis in murine xenograft or transgenic models are not available. Future research would be required to explore this potential therapeutic application.

Advanced Research Methodologies and Analytical Techniques in Nepicastat Hydrochloride Monohydrate Studies

In Vitro Enzyme Activity Assays and Kinetic Analyses

In vitro studies are fundamental in characterizing the direct interaction of Nepicastat (B1663631) with its target enzymes. A key technique in this area is the spectrophotometric assay, which allows for the precise measurement of enzyme activity. For instance, the Ellman method is a widely used spectrophotometric approach to determine acetylcholinesterase (AChE) activity. This assay utilizes thiocholine esters as substrates and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as a thiol reagent. The enzymatic hydrolysis of the substrate produces thiocholine, which reacts with DTNB to create a yellow product, 5-thio-2-nitrobenzoic acid. The absorbance of this product is measured at 412 nm, providing a quantitative measure of enzyme activity. frontiersin.org

Kinetic analyses of Nepicastat's interaction with enzymes like AChE have demonstrated a dose-dependent inhibitory effect. Research has shown that Nepicastat can inhibit AChE activity, and the potency of this inhibition increases with higher concentrations of the compound. frontiersin.org

In Vitro Inhibition of Acetylcholinesterase (AChE) by Nepicastat
Nepicastat Concentration (mg/mL)Remaining AChE Activity (%)Inhibitory Potency (%)
0.0178.289 ± 0.09021.711
171.657 ± 0.07228.343

In Vivo Catecholamine Quantification Methods

To understand the physiological effects of Nepicastat in vivo, particularly its impact on the sympathetic nervous system, researchers employ advanced analytical techniques to quantify catecholamines. A primary method for this is High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED). This highly sensitive technique allows for the separation and quantification of various catecholamines, such as dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE), in biological samples like tissue homogenates.

Studies utilizing HPLC-ED have demonstrated that Nepicastat administration leads to significant alterations in catecholamine levels in various tissues. For example, in rat models, oral administration of Nepicastat resulted in a marked reduction of NE levels and a concurrent increase in DA levels in the left ventricle, kidney, and adrenal glands. This is a direct consequence of Nepicastat's inhibition of dopamine-β-hydroxylase (DβH), the enzyme responsible for converting dopamine to norepinephrine.

Microdialysis is another powerful in vivo technique used to measure extracellular levels of neurotransmitters in specific brain regions of freely moving animals. This method has been employed to show that Nepicastat can increase dopamine release in the medial prefrontal cortex. nih.gov

Effect of Nepicastat on Catecholamine Levels in Rat Adrenal Glands
Time Post-AdministrationReduction in DβH Activity (%)Observation
4 hours93Significant reductions in NE and epinephrine (B1671497) tissue levels and an increase in DA levels.
8 hours80Significant reductions in NE and epinephrine tissue levels and an increase in DA levels.

Animal Models in Pharmacological Efficacy Assessment

The evaluation of Nepicastat's therapeutic potential relies heavily on the use of various animal models that mimic human diseases. These models are instrumental in assessing the pharmacological efficacy of the compound in a controlled setting.

Spontaneously Hypertensive Rodents: These models are crucial for investigating the antihypertensive effects of Nepicastat. Studies in spontaneously hypertensive rats have shown that Nepicastat can effectively decrease systolic blood pressure. biorxiv.org

Chronic Heart Failure Canine Models: Given that Nepicastat modulates the sympathetic nervous system, canine models of chronic heart failure are valuable for assessing its potential in treating this condition by reducing excessive norepinephrine levels.

Operant Conditioning Rodent Models: To investigate Nepicastat's potential in treating substance use disorders, operant conditioning models are employed. For instance, studies have shown that Nepicastat can suppress chocolate self-administration and the reinstatement of chocolate-seeking behavior in rats, suggesting a role in modulating reward pathways. nih.gov It has also been shown to block cocaine-primed reinstatement of cocaine-seeking in rats. nih.gov

Trauma-Induced Stress Models: Animal models of post-traumatic stress disorder (PTSD) are used to evaluate Nepicastat's anxiolytic and memory-modulating effects. In a mouse model of PTSD, Nepicastat treatment was found to decrease the persistence of traumatic memories and anxiety-like behavior. nih.gov

Molecular Biology Techniques for Gene Expression Analysis

Molecular biology techniques are essential for understanding how Nepicastat may influence cellular function at the genetic level. Quantitative Polymerase Chain Reaction (qPCR) is a key method used to measure changes in the expression of specific genes.

In a study involving a mouse model of PTSD, qPCR was utilized to assess the impact of Nepicastat on the mRNA expression of certain genes in the hippocampus. The results indicated that treatment with Nepicastat led to a significant increase in the mRNA expression of Neuronal PAS domain protein 4 (Npas4) and Brain-Derived Neurotrophic Factor (Bdnf). nih.gov These findings suggest that Nepicastat may exert some of its therapeutic effects by modulating the expression of genes involved in neuronal plasticity and fear memory. nih.gov

Effect of Nepicastat on Gene Expression in the Hippocampus of PTSD Mice
GeneChange in mRNA Expression
Npas4Significantly increased
BdnfSignificantly increased

Neuroanatomical Mapping via Immunohistochemistry

Immunohistochemistry is a powerful technique used to visualize the distribution and localization of specific proteins within tissues, providing valuable insights into neuroanatomical changes. In the context of Nepicastat research, immunohistochemistry can be used to map the expression of key enzymes and receptors in the brain.

While specific studies detailing the use of immunohistochemistry to map the direct neuroanatomical effects of Nepicastat are not prevalent, this technique is fundamental to understanding the systems it modulates. For instance, immunohistochemical staining for tyrosine hydroxylase, a marker for dopaminergic neurons, is a standard method to visualize dopaminergic pathways in the brain. By employing such techniques, researchers can investigate how Nepicastat, through its modulation of dopamine and norepinephrine levels, may induce changes in the structure and connectivity of these neuronal circuits. This approach would be invaluable in elucidating the neuroanatomical underpinnings of Nepicastat's effects on conditions like addiction and PTSD.

Chemical Synthesis and Structure Activity Relationship Sar Studies of Nepicastat Hydrochloride Monohydrate Analogs

Synthetic Methodologies for Nepicastat (B1663631) and Related Compounds

The synthesis of nepicastat and its analogs, which are characterized by an imidazole-2-thione core, involves multi-step sequences. A key strategy in the synthesis of related compounds, such as the peripherally selective DBH inhibitor (R)-5-(2-aminoethyl)-1-(6,8-difluorochroman-3-yl)-1,3-dihydroimidazole-2-thione hydrochloride, provides a framework for understanding the probable synthetic route to nepicastat. nih.gov This methodology highlights the construction of the substituted imidazole-2-thione ring and its attachment to a hydrophobic moiety.

The general synthetic approach for this class of compounds often begins with the appropriate chiral amino alcohol. For nepicastat, this would likely be a derivative of 2-amino-1,2,3,4-tetrahydronaphthalene. The synthesis of 1-(thienylalkyl)imidazole-2(3H)-thiones, another class of potent DBH inhibitors, also follows a similar pattern of building the imidazole-2-thione ring onto a side chain attached to a hydrophobic group. nih.gov

A plausible synthetic pathway to nepicastat would involve the following key transformations:

Formation of the Imidazole-2-thione Ring: This is a critical step in the synthesis. One common method involves the reaction of an appropriate diamine precursor with a thiocarbonyl-transfer reagent, such as thiophosgene (B130339) or 1,1'-thiocarbonyldiimidazole, to form the cyclic thiourea (B124793) structure of the imidazole-2-thione.

Introduction of the Aminomethyl Group: The 5-aminomethyl substituent on the imidazole (B134444) ring is a key feature of nepicastat. This group is often introduced via a protected precursor, such as a nitrile or an azide, which is then reduced in a later step to the primary amine. For instance, the synthesis of related imidazole ribonucleosides has involved the conversion of a carboxamide to a carbonitrile, which can then be manipulated. nih.gov

Coupling to the Tetralin Moiety: The chiral (S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl group is attached to the N-1 position of the imidazole ring. This is typically achieved through a nucleophilic substitution reaction between the imidazole nitrogen and a suitable electrophilic derivative of the tetralin, such as a tosylate or a halide.

Final Deprotection and Salt Formation: The final steps of the synthesis would involve the removal of any protecting groups, particularly on the aminomethyl side chain, followed by the formation of the hydrochloride monohydrate salt to improve the compound's stability and solubility.

The synthesis of related dihydropyridin-4(1H)-ones has also been explored, which, while structurally different, provides insights into the formation of substituted heterocyclic systems that can be relevant to the synthesis of complex molecules like nepicastat. nih.gov

Medicinal Chemistry Approaches to Optimize DBH Inhibition

The development of potent and selective DBH inhibitors like nepicastat has been guided by extensive medicinal chemistry efforts. The primary goal has been to optimize the interaction of these compounds with the active site of the DBH enzyme, leading to enhanced inhibitory potency and selectivity over other enzymes.

Nepicastat itself is a highly potent inhibitor of both bovine and human DBH, with reported IC₅₀ values of approximately 8.5 nM and 9 nM, respectively. tocris.com This high potency is a result of specific structural features that have been systematically optimized. Medicinal chemistry approaches have focused on several key areas:

The Imidazole-2-thione Core: This heterocyclic system is a crucial pharmacophore for DBH inhibition. It is believed to act as a potent chelator of the copper ions present in the active site of the enzyme, thereby preventing the catalytic conversion of dopamine (B1211576) to norepinephrine (B1679862). scbt.com

The N-1 Substituent: The nature of the substituent at the N-1 position of the imidazole ring plays a significant role in determining the potency and selectivity of the inhibitor. In nepicastat, the (S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl group provides a crucial hydrophobic interaction with a corresponding pocket in the enzyme's active site. Modifications to this group have been a key strategy for optimization. For example, the replacement of the tetralin core with a chromanyl system led to the discovery of etamicastat, a peripherally selective DBH inhibitor. nih.gov This highlights the strategy of modifying the core structure to alter properties such as blood-brain barrier penetration.

The C-5 Side Chain: The 5-aminomethyl group on the imidazole ring of nepicastat is another important determinant of its activity. This basic side chain can form ionic interactions with acidic residues in the enzyme's active site, further anchoring the inhibitor. The length and basicity of this side chain have been explored to optimize these interactions.

A significant achievement in the medicinal chemistry of DBH inhibitors has been the development of compounds with high selectivity. Nepicastat, for instance, has been shown to be highly selective for DBH over at least 12 other enzymes. tocris.com This selectivity is crucial for minimizing off-target effects. In contrast, older DBH inhibitors like disulfiram (B1670777) also inhibit other enzymes, such as aldehyde dehydrogenase. scbt.com

The table below presents the inhibitory potency of Nepicastat and a related compound against human DBH.

CompoundhDBH IC₅₀ (nM)
Nepicastat9 tocris.comnih.gov
Etamicastat107

This table is interactive. You can sort and filter the data.

Structural Determinants of Biological Activity

The biological activity of nepicastat and its analogs as DBH inhibitors is dictated by specific structural features that allow for high-affinity binding to the enzyme's active site. The structure-activity relationship (SAR) studies of this class of compounds have elucidated the key determinants of their inhibitory potency.

The fundamental structural requirement for many potent DBH inhibitors is a phenylethylamine skeleton, which mimics the structure of the natural substrate, dopamine. wikipedia.org While nepicastat does not strictly contain a phenylethylamine moiety, its tetralin ring system can be seen as a conformationally restricted analog. The key structural features of nepicastat and their contribution to its biological activity are as follows:

The Imidazole-2-thione Moiety: As mentioned, this group is the primary chelating element that interacts with the catalytic copper ions in the DBH active site. The thione group is a more potent chelator than the corresponding oxygen analog (imidazol-2-one).

The (S)-Stereochemistry of the Tetralin Ring: The stereochemistry at the C-2 position of the tetralin ring is critical for potent inhibition. The (S)-enantiomer, as found in nepicastat, is significantly more active than the (R)-enantiomer. This suggests a specific stereochemical requirement for the hydrophobic binding pocket of the enzyme.

The Difluoro-substitution on the Tetralin Ring: The fluorine atoms at the 5 and 7 positions of the tetralin ring enhance the compound's potency and can influence its pharmacokinetic properties. These electron-withdrawing groups can affect the electronic nature of the aromatic ring and its interaction with the enzyme.

The Aminomethyl Side Chain at C-5: The presence of a basic aminomethyl group at the C-5 position of the imidazole ring is crucial for high-affinity binding. This group is believed to form a salt bridge with an acidic amino acid residue, such as aspartate or glutamate, within the active site of DBH.

SAR studies on related 1-(thienylalkyl)imidazole-2(3H)-thiones have further reinforced the importance of the hydrophobic substituent and the imidazole-2-thione core for potent competitive inhibition of DBH. nih.gov These studies have shown that variations in the linker length between the hydrophobic group and the imidazole ring can significantly impact activity.

The following table summarizes the structure-activity relationship for a series of imidazole-2-thione analogs, highlighting the impact of different substituents on their inhibitory activity against DBH.

CompoundR1 (N-1 Substituent)R2 (C-5 Substituent)DBH IC₅₀ (nM)
Nepicastat (S)-5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-2-yl-CH₂NH₂9 tocris.comnih.gov
Etamicastat (R)-6,8-Difluorochroman-3-yl-CH₂CH₂NH₂107
Analog 1 Phenyl-H>1000
Analog 2 Benzyl-H~500
Analog 3 Phenethyl-CH₂NH₂~50

This table is interactive. You can sort and filter the data. The data for Analogs 1, 2, and 3 are illustrative based on general SAR principles for this class of compounds.

Future Research Trajectories and Unexplored Avenues for Nepicastat Hydrochloride Monohydrate

Investigation of Polypharmacology Beyond Primary Enzyme Inhibition

While Nepicastat (B1663631) is highly selective for DBH, emerging evidence suggests it may possess a broader pharmacological profile than initially understood. tocris.comsigmaaldrich.com This concept, known as polypharmacology, where a single compound interacts with multiple targets, opens new avenues for its therapeutic use and necessitates a deeper investigation into its off-target effects.

Recent studies have revealed several non-canonical activities of Nepicastat. Intriguingly, the compound has been shown to interact with and inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission. mdpi.comscilit.com This finding suggests a potential role for Nepicastat in conditions where cholinergic pathways are dysregulated. Furthermore, preliminary research has identified weak antimicrobial activity against certain bacterial strains, such as Staphylococcus aureus, although the mechanism behind this effect is not yet understood. mdpi.com

In the realm of neurobiology, Nepicastat's effects extend beyond simple catecholamine modulation. Studies in animal models of post-traumatic stress disorder (PTSD) have shown that it can upregulate the transcription of genes such as Neuronal PAS Domain Protein 4 (Npas4) and Brain-Derived Neurotrophic Factor (Bdnf) in the hippocampus, which may contribute to the attenuation of traumatic memories. wikipedia.org In preclinical models of addiction, Nepicastat not only reduces norepinephrine (B1679862) release in the medial prefrontal cortex (mPFC) and nucleus accumbens (NAc) but also uniquely increases dopamine (B1211576) release specifically in the mPFC. nih.govnih.gov This is thought to occur because the reduction in norepinephrine lessens the inhibitory feedback on dopamine release that is normally mediated by α2-adrenoceptors. nih.gov A surprising finding from a study on spontaneously hypertensive rats was that Nepicastat administration led to an increased infiltration of macrophages and B cells into the heart tissue, indicating a potential interaction with the immune system that warrants further exploration. biorxiv.org

These findings collectively underscore the importance of shifting research focus from a single-target to a multi-target perspective for Nepicastat.

Documented Polypharmacological Effects of Nepicastat

Molecular/Cellular TargetObserved EffectPotential ImplicationReference
Acetylcholinesterase (AChE)Inhibition of enzyme activityModulation of cholinergic neurotransmission mdpi.comscilit.com
S. aureusWeak antimicrobial activitySecondary therapeutic benefit or lead for new antimicrobials mdpi.com
Npas4 and Bdnf genesUpregulation of transcription in the hippocampusNeuronal regulation and memory modulation wikipedia.org
α2-adrenoceptorsIndirectly removes inhibitory tone on dopamine release in the mPFCComplex modulation of cortico-striatal circuits nih.gov
Immune CellsIncreased infiltration of macrophages and B cells in cardiac tissue (in SHR rats)Interaction with the cardio-immune axis biorxiv.org

Development of Advanced Preclinical Models for Disease Mimicry

The evaluation of Nepicastat has historically relied on conventional preclinical models, such as the Spontaneously Hypertensive Rat (SHR) for cardiovascular research and various rodent models of cocaine-seeking behavior. biorxiv.orgnih.gov While these models have been instrumental, they have limitations in fully recapitulating the complexity of human diseases. The future of Nepicastat research hinges on the development and use of more sophisticated models that offer higher translational relevance.

A critical next step is the use of genetic models, such as DBH gene knock-out or over-expressing animals. biorxiv.org These models would be invaluable for definitively separating the on-target effects of Nepicastat (those resulting from DBH inhibition) from its off-target polypharmacological effects. For instance, observing an effect in a DBH knock-out animal treated with Nepicastat would prove the effect is independent of its primary target.

Furthermore, the advent of human-derived models offers an exciting frontier. The use of induced pluripotent stem cells (iPSCs) to generate specific cell types, such as human cardiomyocytes or neurons, can provide a powerful platform for testing the compound's efficacy and effects in a genetically human context. These cellular models can be further developed into three-dimensional organoids (e.g., cardiac or brain organoids) that better mimic the structural and functional complexity of human tissues. Such models would be particularly useful for exploring the observed immunological effects in the heart or its complex neurochemical actions in a human-relevant system.

Current and Proposed Preclinical Models for Nepicastat Research

Model TypeSpecific ExampleResearch ApplicationStatusReference
Standard Animal ModelSpontaneously Hypertensive Rat (SHR)Cardiovascular effects (blood pressure, cardiac remodeling)Currently Used biorxiv.org
Behavioral Animal ModelRat models of cocaine self-administration and reinstatementAddiction and psychiatric disordersCurrently Used nih.govnih.gov
Behavioral Animal ModelMouse models of PTSDFear conditioning and memoryCurrently Used wikipedia.org
Genetic Animal ModelDBH knock-out or over-expressing mice/ratsDissecting on-target vs. off-target effectsProposed biorxiv.org
Human iPSC-Derived ModeliPSC-derived cardiomyocytesInvestigating direct cardiac and cardio-immune effectsProposedN/A
Human Organoid ModelBrain organoidsStudying complex neurochemical and transcriptional effects in human neural circuitsProposedN/A

Integration of Systems Biology and Omics Approaches in Comprehensive Compound Profiling

To fully understand the multifaceted effects of Nepicastat, future research must move beyond single-endpoint measurements and embrace a systems-level perspective. The integration of "omics" technologies—such as transcriptomics, proteomics, and metabolomics—can provide an unbiased, holistic profile of the molecular changes induced by the compound across the entire biological system.

While comprehensive multi-omics studies on Nepicastat are still in their infancy, preliminary findings already highlight the potential of this approach. For example, transcriptomic effects have been noted with the upregulation of the Npas4 and Bdnf genes. wikipedia.org A recent study investigating Nepicastat in hypertensive rats explicitly utilized untargeted metabolomics, signaling a move towards these broader profiling techniques. biorxiv.org

A comprehensive systems biology approach would involve treating relevant preclinical models (such as those described in section 6.2) with Nepicastat and performing parallel multi-omics analyses.

Transcriptomics (RNA-Seq) would reveal the full scope of gene expression changes, moving beyond the two genes already identified.

Proteomics could identify the entire set of proteins that physically interact with Nepicastat, confirming targets like AChE and potentially uncovering many more. mdpi.com It could also quantify changes in the abundance of thousands of proteins, revealing the downstream consequences of the drug's activity.

Metabolomics would map the global alterations in cellular metabolism, providing a functional readout of the drug's impact on biochemical pathways far beyond catecholamine synthesis.

By integrating these large-scale datasets, researchers can construct detailed network models of Nepicastat's mechanism of action. This would not only illuminate the pathways behind its known effects but also predict new therapeutic uses and potential adverse effects, paving the way for a more informed and targeted clinical development strategy.

Q & A

Q. Q1. What is the primary mechanism of action of nepicastat hydrochloride monohydrate, and how is its inhibitory activity quantified?

Nepicastat selectively inhibits dopamine β-hydroxylase (DBH), the enzyme responsible for converting dopamine to norepinephrine. Its potency is quantified using in vitro assays with purified human or bovine DBH, yielding IC50 values of 9 nM and 8.5 nM, respectively . Methodologically, enzyme activity is measured via spectrophotometric or fluorometric assays, monitoring the depletion of substrate (e.g., dopamine) or accumulation of product (e.g., norepinephrine). Selectivity is confirmed by testing against 12+ other enzymes and neurotransmitter receptors to rule off-target effects .

Q. Q2. Which preclinical models are commonly used to study nepicastat’s cardiovascular and neurobehavioral effects?

Key models include:

  • Spontaneously hypertensive rats (SHRs) : Used to assess dose-dependent reductions in mesenteric artery norepinephrine levels and increases in dopamine content .
  • Beagle dogs : Evaluates systemic effects on plasma catecholamines and cardiac function (e.g., left ventricular norepinephrine reduction) .
  • Cocaine-seeking behavior models : Measures attenuation of cue- or stress-induced cocaine reinstatement in rats, using operant conditioning paradigms .
  • Elevated plus maze and open-field tests : Quantifies anxiety-like behaviors in rodents, linking DBH inhibition to neurochemical modulation .

Q. Q3. How is nepicastat’s pharmacokinetic profile characterized in preclinical studies?

Pharmacokinetic parameters (e.g., bioavailability, half-life) are determined through:

  • Plasma sampling : LC-MS/MS quantifies nepicastat concentrations post-administration (oral or intraperitoneal).
  • Adrenal gland DBH activity : Ex vivo assays validate target engagement by correlating plasma levels with enzyme inhibition .
  • Tissue distribution studies : Brain penetration is confirmed via microdialysis or autoradiography, leveraging its ability to cross the blood-brain barrier .

Advanced Research Questions

Q. Q4. What methodological considerations are critical for designing clinical trials with nepicastat?

  • Dose escalation : A double-blind, placebo-controlled study design (e.g., 80 mg → 160 mg/day) ensures safety and identifies therapeutic thresholds .
  • Crossover protocols : In cocaine addiction trials, subjects receive nepicastat and cocaine in controlled sessions to assess drug-seeking behavior and cardiovascular responses .
  • Safety monitoring : Continuous ECG, blood pressure, and adverse event (AE) tracking (e.g., using MedDRA coding) are mandated, with predefined stopping rules for cardiovascular instability .

Q. Q5. How can researchers reconcile contradictory findings between nepicastat’s cardiovascular and neurobehavioral effects?

Contradictions may arise from model-specific variability (e.g., species differences in DBH expression) or dosing regimens. Strategies include:

  • Systematic meta-analyses : Pool data from hypertensive vs. addiction models to identify context-dependent outcomes.
  • Mechanistic studies : Use conditional DBH-knockout animals to isolate peripheral vs. central effects.
  • Multi-omics integration : Proteomic/metabolomic profiling (e.g., cAMP/HIF-1 pathways) can link DBH inhibition to divergent physiological outcomes .

Q. Q6. What advanced techniques validate nepicastat’s selectivity and off-target risks?

  • Kinetic binding assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding kinetics to DBH vs. related enzymes (e.g., tyrosine hydroxylase).
  • Transcriptomic profiling : RNA-seq of treated tissues identifies unintended gene expression changes.
  • Crystallography : Resolving nepicastat-DBH co-crystal structures clarifies binding motifs and guides structure-activity relationship (SAR) studies .

Q. Q7. How is nepicastat integrated into combination therapies for complex pathologies?

  • Synergy with ACE inhibitors : In heart failure models, nepicastat (40 mg/kg) + enalapril improves left ventricular function more effectively than monotherapy, requiring dose-response matrices to optimize synergism .
  • Adjunct to behavioral therapy : For addiction, nepicastat’s attenuation of cocaine-seeking is tested alongside cognitive-behavioral interventions, using randomized factorial designs .

Methodological Challenges and Solutions

Q. Q8. What analytical methods ensure accurate quantification of nepicastat and its metabolites?

  • HPLC-UV/Vis : Validated methods (λmax = 267 nm) detect nepicastat in plasma/tissues with ≥98% purity standards .
  • LC-MS/MS : Enhances sensitivity for low-concentration metabolites, critical in pharmacokinetic studies .
  • Stability testing : Long-term storage (-20°C) and freeze-thaw cycle assessments ensure sample integrity .

Q. Q9. How are contradictory results in DBH activity assays addressed?

Discrepancies between in vitro (purified enzyme) and in vivo (tissue homogenates) IC50 values may stem from assay conditions (e.g., cofactor availability). Solutions include:

  • Standardized buffers : Use 50 mM sodium acetate (pH 5.0) with 0.1% Triton X-100 for enzyme assays .
  • Positive controls : Compare nepicastat to known DBH inhibitors (e.g., disulfiram) to calibrate activity .

Emerging Research Directions

  • Multi-omics biomarker discovery : Integrating proteomics (e.g., DBH, TFR1) and metabolomics (e.g., vanillylmandelic acid) to identify predictive biomarkers for nepicastat responsiveness .
  • Gene-environment interactions : CRISPR-Cas9 screens exploring DBH polymorphisms affecting nepicastat efficacy in diverse populations.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.